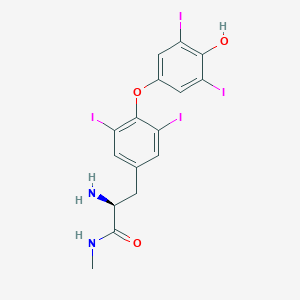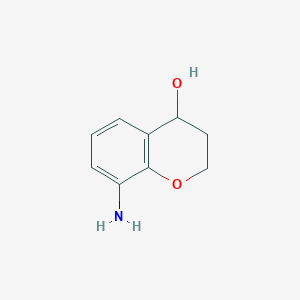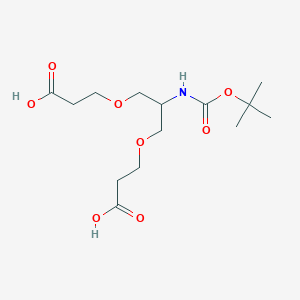
2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane”, also known as BOC-DPPE, is a biochemical used for proteomics research . It has a molecular formula of C14H25NO8 and a molecular weight of 335.35 g/mol .
Physical And Chemical Properties Analysis
“2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane” is soluble in DCM . Its molecular weight is 335.35 g/mol .Wissenschaftliche Forschungsanwendungen
Dental Composites : A study by Pereira, Nunes, and Kalachandra (2002) focused on dental composites using dimethacrylate comonomer compositions, including Bis-GMA, a compound structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. They explored its use in dental composites, analyzing the network properties through techniques like MRI, NMR, and DSC & FTIR (Pereira, Nunes, & Kalachandra, 2002).
Fluorous Chemistry : A study by Lo et al. (2014) discussed the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups, which are structurally similar to the compound of interest. This work contributes to sustainable fluorous chemistry, which is important for environmental and industrial applications (Lo et al., 2014).
Bioremediation : Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum in bioremediation of Bisphenol A, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, using a reverse micelles system. This study highlights the potential of using enzymes in the biodegradation of environmental pollutants (Chhaya & Gupte, 2013).
Polyoxometalates : Research by Niu et al. (2011) on the construction and isomeric transformation of polyoxometalates directed by bis(pyridinium)alkane templates, including compounds structurally similar to the chemical of interest, demonstrates its potential in the development of inorganic-organic hybrid materials (Niu et al., 2011).
Poly(Amide-Imide) Polymers : Faghihi, Shabanian, and Valikhani (2011) synthesized new poly(amide-imide)s based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane. Their work contributes to the development of high-performance polymers with applications in various industrial sectors (Faghihi, Shabanian, & Valikhani, 2011).
Cocrystal Synthesis : Cui et al. (2017) synthesized cocrystals based on bis(benzimidazole) derivatives and aromatic carboxylic acids. This research is relevant to the synthesis of complex molecular systems that can have applications in pharmaceuticals and materials science (Cui et al., 2017).
Bisphenol A Alternatives : Yin, Liu, and He (2016) conducted a study on alternative dental resins to Bis-GMA, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, exploring new materials for dental applications with better physicochemical properties (Yin, Liu, & He, 2016).
Bisthiourea Compounds : Research by Pansuriya et al. (2012) on bisthiourea derivatives provides insights into the thermal and structural properties of compounds structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. This has implications for materials science and chemistry (Pansuriya et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-14(2,3)23-13(20)15-10(8-21-6-4-11(16)17)9-22-7-5-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUILVSYYIWPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)O)COCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120446 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398044-54-6 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

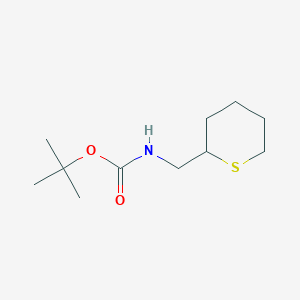
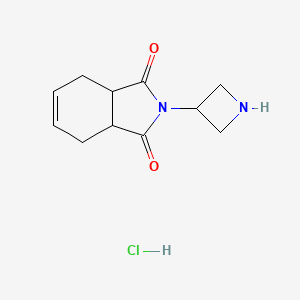
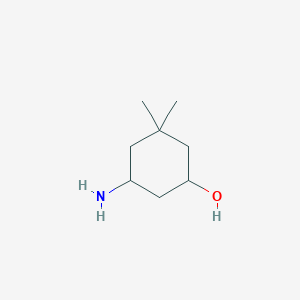
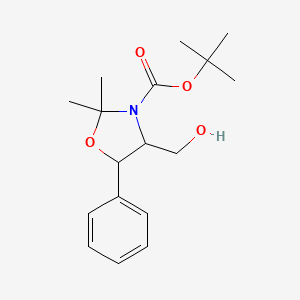
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
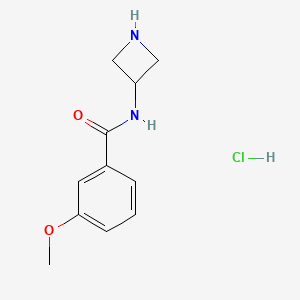
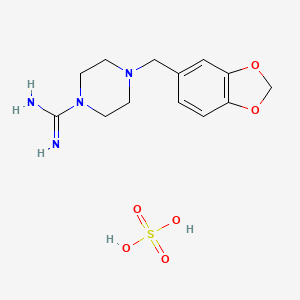
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)


